molecular formula C14H15N5OS2 B2620342 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1428364-37-7

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2620342
CAS RN: 1428364-37-7
M. Wt: 333.43
InChI Key: PSDKPDUJVLQALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division. It has also been shown to modulate the activity of certain receptors, which are involved in the regulation of neurotransmitters and hormones.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various fields of research. However, there are also some limitations to its use in lab experiments. This compound may have limited solubility in certain solvents, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the research on 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to explore its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to optimize the synthesis method and improve the pharmacological properties of this compound.

Synthesis Methods

The synthesis of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves the reaction of 2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethanamine with thiophene-2-carboxaldehyde followed by the reaction with urea. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled conditions. The final product is obtained after purification and characterization.

Scientific Research Applications

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been used as a potential anticancer agent, antiviral agent, and antibacterial agent. It has also shown potential in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

1-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS2/c20-13(16-9-12-3-1-8-21-12)15-6-4-11-10-22-14(18-11)19-7-2-5-17-19/h1-3,5,7-8,10H,4,6,9H2,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDKPDUJVLQALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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